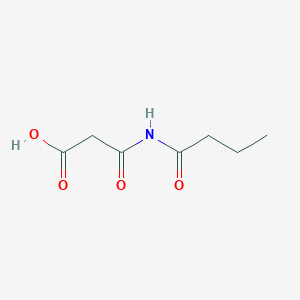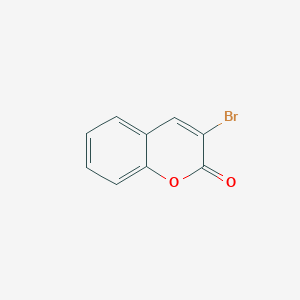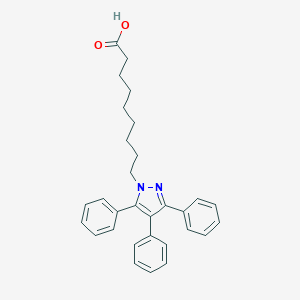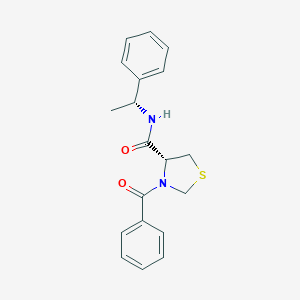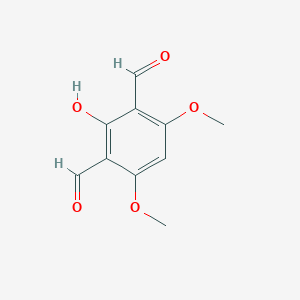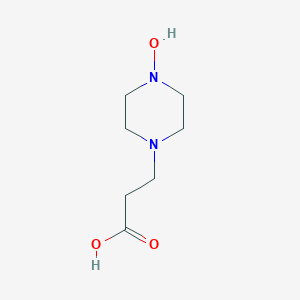
3-(4-Hydroxypiperazin-1-YL)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Hydroxypiperazin-1-YL)propanoic acid, also known as HOPA, is an amino acid derivative that has been extensively studied for its potential applications in the fields of medicinal chemistry and drug discovery. It is a versatile compound that exhibits a wide range of biochemical and physiological effects, making it a promising candidate for the development of novel therapeutic agents.
Wirkmechanismus
The exact mechanism of action of 3-(4-Hydroxypiperazin-1-YL)propanoic acid is not fully understood. However, it is believed to act as a modulator of the GABA receptor, which is involved in the regulation of neurotransmitter activity in the brain. 3-(4-Hydroxypiperazin-1-YL)propanoic acid has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemische Und Physiologische Effekte
3-(4-Hydroxypiperazin-1-YL)propanoic acid exhibits a wide range of biochemical and physiological effects. It has been shown to have anticonvulsant and analgesic effects, making it a promising candidate for the treatment of epilepsy and chronic pain. 3-(4-Hydroxypiperazin-1-YL)propanoic acid also exhibits anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as arthritis. Additionally, 3-(4-Hydroxypiperazin-1-YL)propanoic acid has been shown to have antitumor effects, which may make it useful in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(4-Hydroxypiperazin-1-YL)propanoic acid is its versatility. It exhibits a wide range of biochemical and physiological effects, making it a promising candidate for the development of novel therapeutic agents. Additionally, 3-(4-Hydroxypiperazin-1-YL)propanoic acid is relatively easy to synthesize, which makes it a readily available compound for laboratory experiments. However, one of the limitations of 3-(4-Hydroxypiperazin-1-YL)propanoic acid is its lack of specificity. It exhibits a wide range of effects, which may make it difficult to develop drugs that target specific pathways.
Zukünftige Richtungen
There are several future directions for research on 3-(4-Hydroxypiperazin-1-YL)propanoic acid. One area of interest is the development of novel drugs based on 3-(4-Hydroxypiperazin-1-YL)propanoic acid. Researchers are investigating the use of 3-(4-Hydroxypiperazin-1-YL)propanoic acid as a building block in the synthesis of new drugs that exhibit specific biological activities. Another area of interest is the investigation of the mechanism of action of 3-(4-Hydroxypiperazin-1-YL)propanoic acid. Researchers are working to better understand how 3-(4-Hydroxypiperazin-1-YL)propanoic acid interacts with the GABA receptor and other enzymes in the body. Finally, researchers are investigating the potential use of 3-(4-Hydroxypiperazin-1-YL)propanoic acid in the treatment of various diseases, including epilepsy, chronic pain, and cancer.
Synthesemethoden
3-(4-Hydroxypiperazin-1-YL)propanoic acid can be synthesized through a variety of methods, including the reaction of piperazine with chloroacetic acid, the reaction of piperazine with ethyl chloroacetate, and the reaction of piperazine with 3-chloropropionic acid. The most commonly used method involves the reaction of piperazine with chloroacetic acid in the presence of a base catalyst.
Wissenschaftliche Forschungsanwendungen
3-(4-Hydroxypiperazin-1-YL)propanoic acid has been extensively studied for its potential applications in the fields of medicinal chemistry and drug discovery. It has been shown to exhibit a wide range of biological activities, including anticonvulsant, analgesic, anti-inflammatory, and antitumor effects. 3-(4-Hydroxypiperazin-1-YL)propanoic acid has also been investigated for its potential use as a building block in the synthesis of novel drugs.
Eigenschaften
CAS-Nummer |
137309-43-4 |
|---|---|
Produktname |
3-(4-Hydroxypiperazin-1-YL)propanoic acid |
Molekularformel |
C7H14N2O3 |
Molekulargewicht |
174.2 g/mol |
IUPAC-Name |
3-(4-hydroxypiperazin-1-yl)propanoic acid |
InChI |
InChI=1S/C7H14N2O3/c10-7(11)1-2-8-3-5-9(12)6-4-8/h12H,1-6H2,(H,10,11) |
InChI-Schlüssel |
HMIXXQFRUIZDTG-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)O)O |
Kanonische SMILES |
C1CN(CCN1CCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



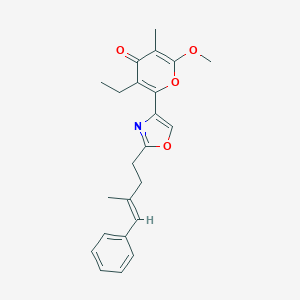
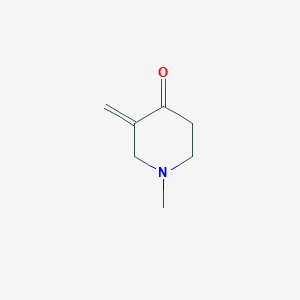
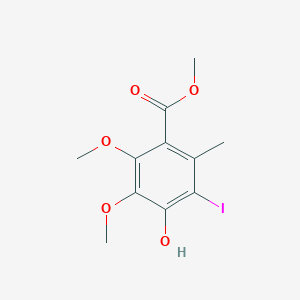
![2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole](/img/structure/B148480.png)
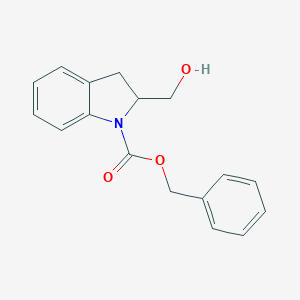
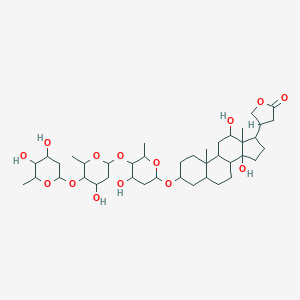
![3-[5-(2-Aminopropyl)-7-cyano-2,3-dihydroindol-1-yl]propyl benzoate](/img/structure/B148502.png)
